molecular formula C21H18FN3O2S2 B2358329 N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 905687-11-8

N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2358329
CAS No.: 905687-11-8
M. Wt: 427.51
InChI Key: SCJYVOVCEFSYJU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2S2 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is part of a class of compounds synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are designed to target key enzymes in the folate pathway, which is essential for DNA synthesis and repair. One study highlights a compound that emerged as the most potent dual inhibitor of human TS and DHFR known to date, suggesting its potential for therapeutic applications in cancer treatment due to its ability to inhibit these critical cellular enzymes (Gangjee et al., 2008).

Quantum Chemical Insights and Antiviral Potency

Research into the molecular structure, natural bond orbital (NBO) analysis, and hydrogen-bonded interactions of related compounds provides quantum chemical insights into their behavior. One study focused on the spectroscopic analysis and drug likeness of a novel antiviral active molecule, indicating its potential efficacy against SARS-CoV-2 by docking against the virus's protein. This study also delves into the geometric and intermolecular contact differences induced by the substitution of electronegative atoms, underscoring the molecule's promising pharmacokinetic properties (Mary et al., 2020).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Another area of research explores the synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these compounds displayed anticancer activity comparable to doxorubicin, a widely used chemotherapy drug, suggesting their potential as novel cancer therapies (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c1-13-10-17-19(29-13)20(27)25(16-8-3-2-4-9-16)21(24-17)28-12-18(26)23-15-7-5-6-14(22)11-15/h2-9,11,13H,10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJYVOVCEFSYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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